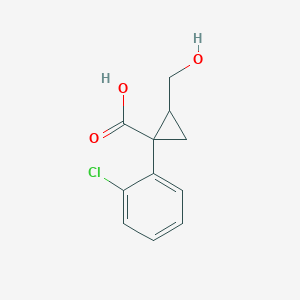

1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Description

1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS: 63106-91-2) is a cyclopropane derivative featuring a 2-chlorophenyl group and a hydroxymethyl (-CH$2$OH) substituent on the cyclopropane ring. Its molecular formula is C${11}$H${11}$ClO$3$, with a molecular weight of 226.66 g/mol. The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of the chlorophenyl group and the hydrogen-bonding capability of the hydroxymethyl moiety. This unique combination makes it a candidate for studying structure-activity relationships (SAR) in medicinal and agrochemical contexts .

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(11)6-13/h1-4,7,13H,5-6H2,(H,14,15) |

InChI Key |

IXSUUPSCTDFFRV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2Cl)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Carbene or Ylide Intermediates

One common approach to cyclopropane derivatives involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. This method allows for the formation of the strained three-membered ring with control over stereochemistry and substitution.

- Mechanism: An alkene bearing the 2-chlorophenyl substituent undergoes reaction with a carbene source (e.g., diazomethane derivatives) to form the cyclopropane ring.

- Advantages: High stereoselectivity, potential for asymmetric synthesis.

- Considerations: Requires careful control of reaction conditions to avoid side reactions.

Alkylation of Glycine Equivalents with 1,2-Electrophiles

This method involves alkylating glycine or its derivatives with electrophiles that introduce the cyclopropane moiety and the 2-chlorophenyl substituent.

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives

This technique uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the cyclopropane ring.

- Benefit: Provides control over ring closure and stereochemistry.

- Application: Useful for synthesizing chiral cyclopropane carboxylic acids.

Two-Step Synthesis from 1-Amino Cyclopropyl Methyl Formate (Patent CN110862311A)

A patented method describes a two-step synthesis starting from 1-amino cyclopropyl methyl formate, an accessible commercial compound, to obtain 1-hydroxycyclopropane carboxylic acid derivatives:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Dissolution of starting compound in aqueous sulfuric acid, catalyzed by sodium nitrite, generating an intermediate | Molar ratio sulfuric acid:compound 1 = 1.0-1.1:1; 0-5°C cooling; reaction 0.5-1 hr at 15-30°C | 74.8% for intermediate |

| 2 | Removal of protecting group (e.g., methyl) from intermediate to yield 1-hydroxycyclopropane carboxylic acid | Controlled pH adjustment, extraction, drying, concentration | Total yield 60-70% |

- Advantages: Mild, controllable reaction conditions; simple post-treatment; high purity product; scalable industrial process.

- Relevance: This method can be adapted for the preparation of substituted cyclopropane carboxylic acids such as 1-(2-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid by choosing appropriate starting materials and protecting groups.

Grignard Reaction with Dry Carbon Dioxide and Subsequent Hydrolysis (Patent CN112624921A)

Another approach involves:

- Formation of a Grignard reagent from bromomethyl cyclopropyl acetate,

- Bubbling dry carbon dioxide to form magnesium acetate-cyclopropyl intermediate,

- Alkaline hydrolysis to yield 1-hydroxymethyl cyclopropyl acetic acid.

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Initiation with magnesium and initiator (iodine or red aluminum) in solvent | 25-30°C | High reactivity |

| 2 | Bubbling dry CO2 under controlled temperature and pressure | Prevents moisture-induced side reactions | - |

| 3 | Ester hydrolysis under alkaline conditions (KOH) | 25-30°C, 3 hours | 70.4% |

- Advantages: Avoids use of toxic cyanide reagents; good yield; industrial applicability.

- Notes: Dry CO2 is critical to avoid side reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Carbene/Ylide Cyclopropanation | Alkenes with 2-chlorophenyl substituent | Diazo compounds, ylides | Mild to moderate temperatures; inert atmosphere | Variable | Stereoselective; versatile | Requires hazardous diazo compounds |

| Alkylation of Glycine Equivalents | Glycine derivatives | 1,2-electrophiles | Controlled base and temperature | Moderate | Incorporates amino acid functionality | Multi-step, sensitive intermediates |

| Two-Step from 1-Amino Cyclopropyl Methyl Formate | Commercially available amino cyclopropyl methyl formate | Sulfuric acid, sodium nitrite | 0-30°C, aqueous acidic medium | 60-70% total | Mild, scalable, high purity | Requires protecting group management |

| Grignard Reaction with Dry CO2 | Bromomethyl cyclopropyl acetate | Magnesium, dry CO2, KOH | 25-30°C, inert, dry conditions | ~70% | Avoids cyanide, industrially viable | Requires dry CO2, careful moisture control |

Research Findings and Practical Considerations

- The two-step sulfuric acid/sodium nitrite method offers a balance of yield, operational simplicity, and scalability, making it suitable for industrial synthesis of cyclopropane carboxylic acids with hydroxymethyl substitution.

- Grignard-based methods provide an alternative avoiding toxic cyanide reagents but require stringent moisture control and careful handling of reactive intermediates.

- Stereochemical control is crucial in these syntheses, as the biological activity of cyclopropane derivatives depends significantly on stereochemistry.

- Protection and deprotection steps, especially of hydroxyl or amino groups, are often necessary to prevent side reactions and improve yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, known by its CAS number 63106-90-1, is a compound with notable applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential industrial uses.

Applications in Medicinal Chemistry

1. Anticancer Research

- Recent studies have investigated the compound's efficacy as an anticancer agent. Preliminary data suggest that it may inhibit tumor growth in specific cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells .

2. Antimicrobial Activity

- The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. This property is particularly relevant in the context of rising antibiotic resistance .

3. Neurological Disorders

- Investigations into the neuroprotective effects of this compound suggest it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal studies indicate that it may reduce oxidative stress and inflammation in neuronal tissues .

Industrial Applications

1. Synthesis of Novel Compounds

- The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules in pharmaceutical research. Its cyclopropane moiety is particularly valuable for creating derivatives with enhanced biological activities .

2. Agrochemical Development

- There is ongoing research into the use of this compound as a precursor for developing new agrochemicals. Its ability to interact with biological systems makes it a candidate for designing herbicides or pesticides that target specific pathways in pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 µM, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting effective antibacterial properties that warrant further exploration .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 1-(2-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid with its analogues:

Key Observations:

- Substituent Position Matters : The position of the chlorine atom (2-, 3-, or 4-) on the phenyl ring significantly impacts biological activity and physical properties. For example, 1-(3-chlorophenyl)cyclopropane-1-carboxylic acid (mp 84–86°C) has a lower melting point than dichlorinated analogues like B2 (mp 243–246°C) due to reduced molecular symmetry and intermolecular interactions .

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound may increase aqueous solubility compared to non-polar analogues like 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid.

- Melting Points: Dichlorinated compounds (e.g., B2) have higher melting points than monochlorinated derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Activity

1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, with the CAS number 63106-90-1, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a hydroxymethyl functional group. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.

- Molecular Formula : C₁₁H₁₁ClO₃

- Molecular Weight : 226.66 g/mol

- Structure : The compound features a cyclopropane ring, which is known to impart unique reactivity and biological properties.

Antitumor Activity

Recent studies have indicated that cyclopropane derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and increased oxidative stress.

- Case Study : A study evaluating the cytotoxic effects of related compounds demonstrated that they inhibited cell proliferation in breast cancer cells via the activation of apoptotic pathways. The specific pathways involved include caspase activation and modulation of Bcl-2 family proteins.

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Fatty Acid Synthase (FASN) : Similar compounds have been identified as FASN inhibitors, which play a crucial role in lipid metabolism and are often upregulated in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress that can trigger apoptotic signaling pathways.

- Mitochondrial Dysfunction : Disruption of mitochondrial function has been linked to the induction of apoptosis in cancer cells.

Data Table: Biological Activities of Cyclopropane Derivatives

Q & A

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized precursor. For example:

Precursor Preparation : Start with a substituted vinyl ether or allylic alcohol to introduce the 2-chlorophenyl and hydroxymethyl groups.

Cyclopropanation : Use a [2+1] cycloaddition reaction with dichlorocarbene or transition-metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring. Reaction conditions often require inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to control stereochemistry .

Carboxylic Acid Formation : Oxidize a methyl ester precursor using KMnO₄ or perform hydrolysis under acidic/basic conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Key Considerations : Protect the hydroxymethyl group during synthesis (e.g., silylation) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this cyclopropane derivative?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Coupling constants (J) between cyclopropane protons (typically 5–10 Hz) indicate ring strain and cis/trans stereochemistry. The hydroxymethyl group’s protons show splitting patterns dependent on adjacent substituents .

- ¹³C NMR : Cyclopropane carbons resonate at 10–30 ppm, while the carboxylic acid carbon appears near 170 ppm.

- X-ray Crystallography : Resolves absolute configuration and confirms spatial arrangement of the 2-chlorophenyl and hydroxymethyl groups .

- IR Spectroscopy : Confirms carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and hydroxymethyl (C-O: ~1050 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the cyclopropane ring in this compound under different reaction conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model ring-opening reactions (e.g., acid-catalyzed cleavage) to identify transition states and activation energies.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the cyclopropane’s strained σ-bond may act as a nucleophile in ring-opening reactions .

- Solvent Effects : Use COSMO-RS models to simulate solvent polarity’s impact on reaction pathways (e.g., aqueous vs. nonpolar environments) .

Case Study : DFT studies on similar cyclopropane derivatives revealed that electron-withdrawing groups (e.g., Cl) stabilize transition states during ring-opening, reducing activation energy by 15–20 kJ/mol .

Q. What strategies can resolve contradictions in biological activity data observed for this compound across different studies?

Methodological Answer:

- Control Experimental Variables :

- Purity : Validate compound purity via HPLC (>95%) to exclude impurities as confounding factors.

- Stereochemical Consistency : Confirm enantiomeric excess (e.g., chiral HPLC) to ensure activity correlates with the correct isomer .

- Assay Optimization :

- Use standardized cell lines (e.g., HEK293 for receptor binding) and replicate conditions (pH, temperature) across labs.

- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to identify trends obscured by experimental noise .

Q. How can researchers design experiments to study the compound’s potential antifungal activity?

Methodological Answer:

- In Vitro Assays :

- MIC Determination : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI guidelines). Include positive controls (e.g., fluconazole).

- Mechanistic Studies : Perform ergosterol binding assays or measure chitin synthase inhibition to identify targets .

- In Vivo Models : Use Galleria mellonella larvae or murine candidiasis models to assess efficacy and toxicity.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the chlorophenyl group) to correlate structural features with antifungal potency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.

- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

- Emergency Measures : In case of skin contact, wash immediately with soap/water (15 mins). For inhalation exposure, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.